N-(2-methylcyclohexyl)propanamide
Description
N-(2-Methylcyclohexyl)propanamide is an aliphatic amide characterized by a propanamide backbone linked to a 2-methylcyclohexyl group. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.27 g/mol.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYEDZSAAYAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a) N-Cyclohexyl-2-[(3,4-difluorophenyl)amino]propanamide ()
- Molecular Formula : C₁₅H₂₀F₂N₂O
- Molecular Weight : 282.33 g/mol
- Key Features: Incorporates a difluorophenyl amino group, enhancing polarity compared to the target compound. The fluorine atoms may improve metabolic stability in pharmaceutical contexts .
b) N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide ()
- Molecular Formula: C₁₆H₂₂ClNO
- Molecular Weight : 279.80 g/mol
c) N,N-Diethyl-2-[(2-methylcyclohexyl)amino]propanamide ()
- Molecular Formula : C₁₄H₂₈N₂O
- Molecular Weight : 240.38 g/mol
- Key Features: Diethylamino group introduces steric bulk, reducing solubility in aqueous media compared to the target compound. Such modifications are common in prodrug design .
Aromatic and Heteroaromatic Derivatives
b) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()
- Molecular Formula: C₁₅H₂₀ClNO₂
- Molecular Weight : 281.78 g/mol
- Key Features : Hydroxamic acid moiety (N-hydroxy group) confers metal-chelating properties, relevant in antioxidant or protease inhibitor applications .
Complex Heterocyclic Derivatives
a) 3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide ()
- Molecular Formula : C₁₉H₂₄N₄O₃S
- Molecular Weight : 400.49 g/mol
b) N-Cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()
- Molecular Formula : C₁₈H₂₄N₄O₂S₂
- Molecular Weight : 408.54 g/mol
- Key Features: Thienopyrimidinyl group is associated with anticancer activity, particularly in targeting tyrosine kinases .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Methods : highlights the use of carbodiimide-mediated coupling for propanamide synthesis, a method applicable to the target compound .
- Solubility Trends : Aliphatic cyclohexyl derivatives (e.g., ) exhibit lower aqueous solubility compared to aromatic analogs, impacting their bioavailability .
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